molecular formula C13H11N3O3S B2911088 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile CAS No. 2034379-15-0

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile

Cat. No.: B2911088
CAS No.: 2034379-15-0
M. Wt: 289.31
InChI Key: SHNLJINXQDQSLR-UHFFFAOYSA-N
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Description

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its unique isoxazolo-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a potential therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile typically involves a multi-step process:

  • Formation of the Isoxazolo-Pyridine Core: : This step often involves a cycloaddition reaction between an appropriate nitrile oxide and a pyridine derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at temperatures ranging from 0°C to room temperature.

  • Sulfonylation: : The introduction of the sulfonyl group is achieved through the reaction of the isoxazolo-pyridine core with a sulfonyl chloride. This reaction typically requires a base such as pyridine or triethylamine and is conducted at low temperatures to prevent decomposition of the intermediate.

  • Nitrile Introduction: : The final step involves the introduction of the benzonitrile moiety. This can be achieved through a nucleophilic substitution reaction, where the sulfonylated intermediate reacts with a suitable nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazolo-pyridine core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazolo-pyridine core is believed to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)carbonyl)benzonitrile: Similar structure but with a carbonyl group instead of a sulfonyl group.

    2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile is unique due to the presence of both the sulfonyl and nitrile groups, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c14-7-10-3-1-2-4-13(10)20(17,18)16-6-5-12-11(9-16)8-15-19-12/h1-4,8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNLJINXQDQSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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